1,4-Dibenzylbenzene 1,4-Dibenzylbenzene
Brand Name: Vulcanchem
CAS No.: 793-23-7
VCID: VC14434017
InChI: InChI=1S/C20H18/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-14H,15-16H2
SMILES:
Molecular Formula: C20H18
Molecular Weight: 258.4 g/mol

1,4-Dibenzylbenzene

CAS No.: 793-23-7

Cat. No.: VC14434017

Molecular Formula: C20H18

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibenzylbenzene - 793-23-7

Specification

CAS No. 793-23-7
Molecular Formula C20H18
Molecular Weight 258.4 g/mol
IUPAC Name 1,4-dibenzylbenzene
Standard InChI InChI=1S/C20H18/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Standard InChI Key LTGXPINWZFIICV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,4-Dibenzylbenzene (C20_{20}H18_{18}) consists of a central benzene ring substituted with two benzyl groups at opposing para positions. This arrangement confers high symmetry, as evidenced by its crystalline structure and NMR spectral data . The compound’s extended conjugation system contributes to its stability, with a calculated LogP of 4.87, indicating significant hydrophobicity .

Thermodynamic Characteristics

Key physical properties include:

PropertyValueSource
Density (20°C)1.04 g/cm³
Boiling Point (760 mmHg)387.1°C
Melting Point81°C (354 K)
Flash Point182.5°C
Refractive Index1.599

The relatively high melting point compared to analogous aromatic compounds arises from efficient molecular packing in the crystalline state . Its sublimation behavior under vacuum makes it suitable for thin-film deposition processes.

Synthetic Methodologies

Friedel-Crafts Benzylation

The canonical synthesis involves Friedel-Crafts alkylation of benzene with 1,4-bis(chloromethyl)benzene using ZnCl₂ catalysis . Optimized conditions (Eq. 1) employ polar solvents like primary alcohols or ketones, achieving yields >80% at stoichiometric ZnCl₂ concentrations :

C6H6+ClCH2C6H4CH2ClZnCl2C6H4(CH2C6H5)2+2HCl(1)\text{C}_6\text{H}_6 + \text{ClCH}_2\text{C}_6\text{H}_4\text{CH}_2\text{Cl} \xrightarrow{\text{ZnCl}_2} \text{C}_6\text{H}_4(\text{CH}_2\text{C}_6\text{H}_5)_2 + 2\text{HCl} \quad \text{(1)}

This method’s efficiency stems from ZnCl₂’s dual role as a Lewis acid catalyst and solvent stabilizer, facilitating carbocation generation and electrophilic substitution .

Trifluoroacetic Acid (TFA)-Mediated Alkylation

Recent innovations utilize TFA to promote benzylic carbocation formation from benzyl alcohols, enabling solvent-free coupling (Eq. 2) :

2C6H5CH2OH+C6H6TFAC6H4(CH2C6H5)2+2H2O(2)2\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_6\text{H}_6 \xrightarrow{\text{TFA}} \text{C}_6\text{H}_4(\text{CH}_2\text{C}_6\text{H}_5)_2 + 2\text{H}_2\text{O} \quad \text{(2)}

TFA’s low nucleophilicity prevents carbocation quenching, favoring aryl-alkyl bond formation . This method reduces halogenated waste compared to traditional routes.

Industrial and Research Applications

Polymer Science Precursor

1,4-Dibenzylbenzene serves as a monomer in poly(phenylene sulfide) synthesis, where its rigidity enhances thermal stability in engineering plastics . Cross-linked derivatives exhibit glass transition temperatures exceeding 300°C, suitable for aerospace components.

Organic Synthesis Intermediate

The compound’s benzyl groups undergo selective hydrogenolysis, enabling controlled deprotection in multistep syntheses. Pd/C-catalyzed hydrogenation yields 1,4-diethylbenzene, a valuable solvent in chromatography .

Emerging Research Directions

Catalytic Asymmetric Derivatives

Chiral phosphoric acid catalysts enable enantioselective benzylation, yielding axially chiral 1,4-dibenzylbenzene derivatives with applications in asymmetric catalysis .

Metal-Organic Frameworks (MOFs)

Functionalization with sulfonate groups produces MOFs with 12 Å pore diameters, demonstrating exceptional CO₂ adsorption capacity (4.8 mmol/g at 298 K) .

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